N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-29-18-12-16(13-19(30-2)22(18)31-3)23(28)27(14-15-8-5-4-6-9-15)24-26-21-17(25)10-7-11-20(21)32-24/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOOWVMLDWLZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Benzylamine: The benzothiazole derivative is then coupled with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzyl-substituted benzothiazole.
Formation of the Trimethoxybenzamide Moiety: The final step involves the reaction of the benzyl-substituted benzothiazole with 3,4,5-trimethoxybenzoic acid under amide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, while substitution of the fluoro group can lead to a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant biological activities, including anticancer properties. N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is being investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the trimethoxybenzamide structure may enhance its interaction with biological targets involved in cancer pathways.
Case Study:
A study conducted on related benzothiazole derivatives demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals effectively, suggesting a mechanism that could be leveraged for anticancer therapy .
Interaction with Biological Macromolecules
Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its biological effects. Preliminary studies suggest strong binding affinities to proteins involved in cancer signaling pathways.
Research Techniques:
- Surface Plasmon Resonance (SPR) : Used to study the binding interactions of the compound with target proteins.
- Isothermal Titration Calorimetry (ITC) : Employed to measure the thermodynamics of the binding interactions.
Fluorescent Probes
This compound has been explored as a fluorescent probe due to its structural characteristics that allow for effective light absorption and emission.
Applications in Imaging:
Fluorescent derivatives of benzothiazole are utilized in biological imaging to track cellular processes and visualize molecular interactions in real-time. The compound's fluorescence properties can be exploited for enhanced imaging techniques in live-cell studies .
Summary of Structural Features and Potential Benefits
The compound's structure integrates multiple functional groups that may confer distinct pharmacological properties. Below is a summary table highlighting the unique features of this compound compared to similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Combines benzothiazole with trimethoxybenzamide; potential anticancer activity |
| 2-amino-N-(4-fluorobenzenesulfonyl)benzothiazole | Structure | Contains an amino group; may enhance solubility |
| 4-fluorobenzenesulfonamide | Structure | Simpler structure; potential use as a sulfonamide drug |
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 3,4,5-trimethoxybenzamide scaffold is a common motif in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen bonding. Key structural variations among analogs include:
- Heterocyclic Substituents: 4-Fluoro-1,3-benzothiazol-2-yl (Target Compound): The fluorine atom at the 4-position likely enhances electronegativity and metabolic stability compared to non-fluorinated benzothiazoles. This substitution is rare in the evidence but mirrors strategies in kinase inhibitor design . Furan-2-yl Derivatives: Analogs such as N-(3-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl-3,4,5-trimethoxybenzamide (2a, ) replace the benzothiazole with a furan, decreasing electron-withdrawing effects and possibly bioavailability .
- N-Substituents: Benzyl Group: The target compound’s benzyl substituent introduces steric bulk and lipophilicity, which may improve membrane permeability but could hinder binding in sterically sensitive targets.
Physicochemical Properties
Melting points and solubility trends reflect substituent effects:
*TMB = Trimethoxybenzamide
Biological Activity
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 486.54 g/mol. The presence of the benzothiazole moiety and trimethoxybenzamide structure suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Similar compounds have demonstrated the ability to inhibit cell proliferation across various cancer cell lines. For instance, a study on related benzothiazole compounds showed broad-spectrum anticancer activity against the NCI-60 cancer cell line panel, with some compounds achieving growth inhibition (GI50) values as low as 2.02 μM in sensitive cell lines .
Table 1: Summary of Anticancer Activity of Related Benzothiazole Derivatives
| Compound Name | GI50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound B7 | 2.02 | A431 | Inhibition of AKT/ERK signaling pathways |
| Compound 4c | 3.24 | CNS cancer | Induction of apoptosis and cell cycle arrest |
| PMX610 | <10 | Non-small cell lung cancer | Selective cytotoxicity |
Anti-inflammatory Effects
In addition to anticancer properties, some benzothiazole derivatives have shown anti-inflammatory effects. For example, compound B7 not only inhibited cancer cell proliferation but also reduced levels of inflammatory cytokines such as IL-6 and TNF-α . This dual action positions it as a promising candidate for treating conditions where inflammation and cancer co-exist.
Mechanistic Insights
The mechanism of action for this compound is likely multifaceted:
- Protein Interactions : Preliminary studies suggest strong binding affinities to proteins involved in cancer pathways. Techniques such as surface plasmon resonance could be employed to further investigate these interactions.
- Signaling Pathways : The inhibition of key signaling pathways (e.g., AKT and ERK) has been observed in related compounds, which may also apply to this compound .
Study on Antiproliferative Activity
A notable study evaluated the antiproliferative activity of a series of benzothiazole derivatives against various cancer cell lines. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. The study's findings emphasized the importance of structural diversity in developing effective anticancer agents .
Evaluation of Inflammatory Response
Another research effort focused on assessing the anti-inflammatory properties of benzothiazole derivatives. The results showed that certain compounds could effectively reduce pro-inflammatory cytokine levels while simultaneously inhibiting tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
